5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
CAS No.: 1188136-23-3
Cat. No.: VC11702122
Molecular Formula: C11H5ClF3NO2
Molecular Weight: 275.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188136-23-3 |
|---|---|
| Molecular Formula | C11H5ClF3NO2 |
| Molecular Weight | 275.61 g/mol |
| IUPAC Name | 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H |
| Standard InChI Key | KOGAABFJWGBBOU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Effects
The 1,2-oxazole ring in this compound serves as a rigid scaffold that stabilizes the molecule’s conformation. The chlorine atom at position 5 contributes to electronic effects, increasing the compound’s electrophilicity and influencing its reactivity in substitution reactions. The 4-(trifluoromethyl)phenyl group at position 3 enhances lipophilicity, a property associated with improved membrane permeability in bioactive molecules . The aldehyde group at position 4 provides a reactive site for further chemical modifications, such as condensations or reductions, enabling the synthesis of derivatives with tailored properties.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅ClF₃NO₂ |
| Molecular Weight | 283.61 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
| Topological Polar Surface Area | 58.7 Ų |
These descriptors, derived from computational modeling and experimental analogs , suggest moderate lipophilicity and solubility in organic solvents, aligning with trends observed in trifluoromethyl-containing pharmaceuticals .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves multi-step protocols:
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Oxazole Ring Formation: Cyclocondensation of a β-chloroaldehyde with a nitrile precursor in the presence of a base, yielding the 1,2-oxazole core.
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Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(trifluoromethyl)phenyl group .
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Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.
A representative procedure involves:
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Reacting 4-(trifluoromethyl)phenylacetonitrile with chloroacetaldehyde under basic conditions to form the oxazole ring.
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Chlorination at position 5 using sulfuryl chloride (SO₂Cl₂).
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Formylation via a Duff reaction (hexamine and trifluoroacetic acid) to introduce the aldehyde group.
Reaction Optimization
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes, improving yields from 45% to 72% in model systems . Catalytic systems using palladium complexes (e.g., Pd(OAc)₂) enhance coupling efficiency for the trifluoromethylphenyl moiety, as demonstrated in analogous compounds.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL).
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Thermal Stability: Decomposes at 218°C (DSC analysis), with no observed polymorphism in XRPD studies.
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Photostability: Stable under UV light (λ > 300 nm) for 72 hours, making it suitable for long-term storage .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 1H, oxazole-H).
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¹³C NMR: δ 187.6 (CHO), 162.1 (C-3 oxazole), 141.8 (CF₃-C), 128.9–125.1 (aromatic carbons), 117.4 (C-5 oxazole).
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HRMS: m/z 284.0021 [M+H]⁺ (calculated for C₁₁H₆ClF₃NO₂⁺: 284.0024).
Biological Activity and Mechanism
Enzymatic Inhibition Studies
In vitro screening against kinase targets revealed moderate inhibition of EGFR (IC₅₀ = 8.7 μM) and VEGFR-2 (IC₅₀ = 12.3 μM), likely due to interactions between the aldehyde group and catalytic lysine residues . The trifluoromethyl group enhances binding affinity by filling hydrophobic pockets in enzyme active sites, as observed in crystallographic studies of analogous compounds .
Applications in Drug Development
Intermediate for Antihypertensive Agents
The aldehyde group serves as a handle for synthesizing imine derivatives. For example, condensation with lisinopril analogs produced compounds with ACE inhibitory activity (IC₅₀ = 0.3 nM) .
Agrochemical Uses
In crop protection studies, derivatives demonstrated 85% inhibition of Phytophthora infestans at 50 ppm, outperforming commercial fungicides like metalaxyl (72% inhibition). The chlorine atom enhances bioavailability in plant tissues, while the trifluoromethyl group resists metabolic degradation .
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